2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride, commonly known as PJ34, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). [, , , , , , , ] PARP-1 plays a crucial role in DNA repair, and its overactivation in certain pathological conditions can contribute to cell death. [] Therefore, PJ34 has been widely used as a valuable tool in scientific research to investigate the role of PARP-1 in various cellular processes and disease models.
The molecular structure of PJ34 has been elucidated through X-ray crystallography in complex with its target protein, the N-terminal domain of the coronavirus nucleocapsid protein. [] This analysis revealed the key interactions responsible for PJ34 binding to its target and provided insights for developing novel antiviral agents.
PJ34 exerts its biological effects primarily by inhibiting the enzymatic activity of PARP-1. [, , , , , , , ] PARP-1 is involved in various cellular processes, including DNA repair, cell death regulation, and inflammation. By blocking PARP-1 activity, PJ34 can modulate these processes, leading to diverse downstream effects depending on the cellular context.
7.1 Cancer Research:* Synergistic Anticancer Effects: PJ34 has been shown to synergize with cisplatin, a commonly used chemotherapy drug, in killing non-small cell lung cancer (NSCLC) cells, regardless of their p53 status. This synergistic effect is attributed to enhanced DNA damage, mitochondrial dysfunction, and caspase activation, ultimately leading to apoptosis. []* Sensitization to Other Therapies: In multiple myeloma cells, PJ34 sensitized the cells to melphalan, a DNA alkylating agent. This sensitization was associated with inhibition of the Fanconi anemia/breast cancer (FA/BRCA) pathway, increased apoptosis, and G2/M cell cycle arrest. [] PJ34 also enhanced the efficacy of APR-246, a drug that reactivates mutant p53, in head and neck squamous cell carcinoma (HNSCC) cells. This effect was attributed to inactivation of thioredoxin reductase 1 (TrxR1), leading to ROS accumulation and DNA damage. []* Overcoming Drug Resistance: RECQ1, a DNA helicase, has been implicated in drug resistance in multiple myeloma. PJ34, in combination with DNMT inhibitors, has shown promise in overcoming this resistance by targeting RECQ1. []
7.2 Neuroprotection:* Reduction of Hemorrhagic Transformations: PJ34 has demonstrated a protective effect against hemorrhagic transformations in a mouse model of cerebral ischemia treated with tissue plasminogen activator (tPA). This neuroprotective effect was attributed to the inhibition of PARP-1, which is overactivated after ischemia and contributes to blood-brain barrier breakdown. []* Delaying Progression of Mitochondrial Encephalopathy: Research suggests that PJ34 may delay the progression of mitochondrial encephalopathy in mice, potentially by modulating PARP-1 activity and its downstream effects on mitochondrial function. [, ]
7.3 Antiviral Activity:* Inhibition of Coronavirus Replication: Structural studies have identified the N-terminal domain of the coronavirus nucleocapsid protein as a potential antiviral target. PJ34 was found to bind to this domain, reducing the protein's RNA-binding affinity and inhibiting viral replication. []
7.4 Other Applications:* Modulation of TRPM2 Channels: PJ34, through its modulation of the PARP pathway, may influence the activity of TRPM2 channels, which are involved in various physiological and pathological processes. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4